Tiropramide hydrochloride

描述

属性

IUPAC Name |

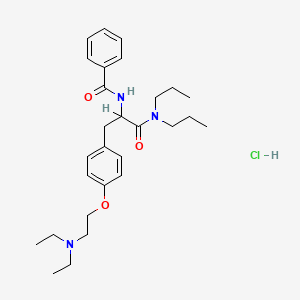

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCQSEFEZWMYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972684 | |

| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57227-16-4, 53567-47-8 | |

| Record name | Benzenepropanamide, α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57227-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiropramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053567478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiropramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057227164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-benzamido-3-[p-[2-(diethylamino)ethoxy]phenyl]-N,N-dipropylpropionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIROPRAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9523013Y6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tiropramide hydrochloride involves several steps:

Acylation of Racemic Tyrosine: The process begins with the acylation of racemic tyrosine using benzoyl chloride, resulting in N,O-dibenzoyl-tyrosine.

Amide Formation: The intermediate product undergoes amide formation with dipropylamine using the mixed anhydride method.

Hydrolysis: The phenolic ester is hydrolyzed using sodium hydroxide.

Alkylation: The final step involves alkylation with 2-chloro-N,N-diethylethanamine to produce tiropramide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .

Types of Reactions:

Hydrolysis: this compound is susceptible to acidic and basic hydrolytic conditions.

Oxidation: It undergoes oxidative stress conditions in the solution state.

Stability: The compound is stable under neutral, thermal, and photolytic conditions in both solution and solid-state.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide for basic hydrolysis.

Oxidation: Various oxidative agents can be used to study the degradation profile.

Major Products Formed:

Hydrolysis Products: Degradation products formed under acidic and basic conditions.

Oxidation Products: Oxidative degradation products identified using mass spectrometry and nuclear magnetic resonance.

科学研究应用

Treatment of Irritable Bowel Syndrome

A multicenter, randomized trial involving 287 patients demonstrated that Tiropramide hydrochloride is effective in managing IBS symptoms. Patients receiving Tiropramide (100 mg three times daily) reported significant reductions in abdominal pain compared to those treated with octylonium bromide (20 mg three times daily). The mean change in visual analogue scale (VAS) scores for abdominal pain after four weeks was similar between both groups, indicating that Tiropramide is not inferior to octylonium bromide in treating IBS .

Key Findings:

- Abdominal Pain Relief: 88% of patients treated with Tiropramide achieved normal bowel habits compared to 47% with octylonium bromide .

- Adverse Events: The overall incidence of adverse events was comparable between both treatment groups, suggesting a favorable safety profile for Tiropramide .

Applications Beyond IBS

This compound is also employed in treating other conditions characterized by smooth muscle spasms, including biliary dyskinesia and acute spasmodic dysphoric syndromes. Its antispasmodic properties make it beneficial for various urological and gynecological disorders as well .

Degradation Studies

Understanding the stability of this compound is crucial for ensuring its efficacy during storage. Recent forced degradation studies have revealed that Tiropramide is susceptible to hydrolytic and oxidative stress but remains stable under neutral, thermal, and photolytic conditions. A high-performance liquid chromatography (HPLC) method was developed to analyze both Tiropramide and its degradation products under various stress conditions .

Degradation Profile:

- Stress Conditions: Acidic and basic hydrolytic exposure leads to degradation; however, it remains stable at neutral pH.

- Degradation Products: Five distinct degradation products were identified through NMR spectroscopy and HPLC analysis .

Case Studies

Several case studies have highlighted the effectiveness of Tiropramide in clinical settings:

- Case Study on IBS Management: A study involving 60 patients with IBS showed that Tiropramide significantly reduced symptoms of abdominal pain and bloating compared to other antispasmodics .

- Long-term Efficacy: In a follow-up study assessing long-term treatment outcomes, patients reported sustained relief from symptoms over extended periods without significant adverse effects .

作用机制

Tiropramide hydrochloride exerts its effects by increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP) in smooth muscle cells. This increase in cAMP inhibits its catabolism, leading to the relaxation of smooth muscles. The drug targets smooth muscle cells in the gastrointestinal system, facilitating the movement of food through the digestive tract.

相似化合物的比较

Mechanism of Action

| Compound | Primary Mechanism | Secondary Targets |

|---|---|---|

| Tiropramide HCl | Calcium influx inhibition; calmodulin-independent | Synchronizes intestinal motility |

| Octylonium Bromide | Calcium channel blockade (calmodulin-dependent) | Muscarinic receptor antagonism |

| Trimebutine | Mu-opioid receptor modulation | Cholecystokinin antagonism |

| Tegaserod | 5-HT₄ receptor agonism | Enhanced gut motility and secretion |

Key Differences :

Clinical Efficacy in IBS

A 2011 randomized trial compared tiropramide (300 mg/day) with octylonium bromide (120 mg/day) in 60 IBS patients :

| Parameter | Tiropramide HCl (Day 30) | Octylonium Bromide (Day 30) | p-value |

|---|---|---|---|

| Abdominal pain relief | 88% | 47% | <0.05 |

| Normalized bowel habits | 88% | 47% | <0.05 |

| Bloating reduction | 85% | 75% | NS |

Findings :

Pharmacokinetic Profile

| Parameter | Tiropramide HCl | Octylonium Bromide | Trimebutine |

|---|---|---|---|

| Bioavailability (oral) | 23% | 40–60% | 20–30% |

| Tₘₐₓ (h) | 0.5 | 2–3 | 1–2 |

| Metabolism | 5 metabolites (CR 1098 predominant) | Hepatic CYP450 | N-demethylation |

| Half-life (h) | 4–6 | 6–8 | 2–3 |

Notes:

- Tiropramide undergoes extensive first-pass metabolism, with 67% absolute bioavailability of total radioactivity (vs. 23% for parent drug) due to degradation into active metabolites like CR 1098 .

- Stability: Tiropramide degrades under acidic/alkaline hydrolysis and oxidative stress but remains stable in neutral, thermal, and photolytic conditions .

Advantages of Tiropramide :

- No anticholinergic effects (e.g., dry mouth), unlike octylonium bromide .

- Lower risk of CNS-related side effects compared to trimebutine .

Key Research Findings

- Normalization of Transit Time: A 1985 study demonstrated tiropramide’s ability to correct accelerated/delayed intestinal transit in 40 IBS patients (p < 0.05 vs. placebo) .

- Degradation Profile : LC-QTOF-MS/MS and NMR studies identified five degradation products under ICH stress conditions, primarily N-oxides and hydrolyzed derivatives .

Data Tables

生物活性

Tiropramide hydrochloride is a well-established antispasmodic agent primarily used to alleviate symptoms associated with gastrointestinal and urological disorders. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Tiropramide acts as an antispasmodic by increasing the levels of cyclic adenosine monophosphate (cAMP) in smooth muscle cells. This increase is thought to be due to the inhibition of cAMP catabolism, leading to relaxation of the smooth muscle and alleviation of spasms. It is particularly effective in conditions characterized by excessive muscle contractions, such as irritable bowel syndrome (IBS) and biliary dyskinesia .

Pharmacokinetics

A population pharmacokinetic analysis conducted on healthy subjects provided insights into the drug's absorption and elimination characteristics. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life (t1/2) | 0.66 - 1.6 hours |

| Maximum Concentration (Cmax) | 77.4 - 111 ng/mL |

| Area Under Curve (AUC) | 267.7 - 812.7 h·ng/mL |

These values suggest a relatively rapid absorption and elimination profile, which is beneficial for managing acute symptoms .

Clinical Efficacy

Numerous clinical studies have evaluated the effectiveness of tiropramide in treating abdominal pain associated with IBS. A notable multicenter randomized trial compared tiropramide with octylonium bromide, another antispasmodic agent. The results indicated that:

- Tiropramide : Administered at a dose of 100 mg three times daily for four weeks, showed a significant reduction in abdominal pain as measured by visual analogue scale (VAS) scores.

- Octylonium : Administered at a dose of 20 mg three times daily, demonstrated similar efficacy but was less effective in restoring normal gut motility.

The study found that 88% of patients treated with tiropramide achieved normal bowel habits compared to only 47% in the octylonium group .

Case Studies

- Efficacy in IBS : In a controlled study involving 60 patients with IBS, those treated with tiropramide experienced significant relief from abdominal pain within the first few days of treatment compared to those receiving octylonium bromide .

- Safety Profile : Adverse events were reported in both groups, with a total treatment-emergent adverse event (TEAE) rate of 10.88% for tiropramide and 12.24% for octylonium. Serious adverse events were rare and not attributed directly to the medications .

Stability and Degradation Studies

Research has shown that this compound is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis as well as oxidative stress. A study utilizing high-performance liquid chromatography (HPLC) identified multiple degradation products formed under these conditions:

| Degradation Condition | Degradation Products Identified | % Drug Remaining |

|---|---|---|

| Acidic Hydrolysis | DP1, DP2, DP3 | Varies |

| Basic Hydrolysis | DP2 | Varies |

| Oxidative Conditions | DP5 | Varies |

The drug was found stable under neutral hydrolysis and thermal conditions, indicating its reliability when stored properly .

常见问题

What are the physicochemical properties of tiropramide hydrochloride, and how do they influence experimental design in pharmacokinetic studies?

This compound (CAS 53567-47-8) has a molecular weight of 504.10, a pKa of 3.1, and a log P (octanol-water) of 3.13, indicating moderate lipophilicity . Its water solubility (620 mg/L) and melting point (94.5°C) are critical for formulation stability and dissolution studies. These properties guide experimental design in pharmacokinetics by informing solvent selection (e.g., using buffered solutions at pH >3.1 to enhance solubility) and analytical methods (e.g., HPLC with C18 columns for separation). For in vivo studies, its log P suggests moderate tissue penetration, necessitating dose optimization to balance bioavailability and clearance rates .

How can synthetic intermediates impact the purity and activity of this compound, and what analytical methods are recommended for quality control?

Synthetic intermediates like N-(2-chloroethyl)-diethylamine hydrochloride (CAS 869-24-9) may introduce impurities affecting pharmacological activity . To ensure purity, use orthogonal analytical methods:

- HPLC-MS : Detect trace impurities (<0.1%) via reverse-phase chromatography with UV detection at 254 nm.

- NMR spectroscopy : Confirm structural integrity using 400–600 MHz instruments to resolve aromatic proton signals (e.g., 1-benzyl-6,7-dimethoxyisoquinoline backbone) .

- Thermogravimetric analysis (TGA) : Monitor thermal degradation above 298°C to assess stability during storage .

What experimental design considerations are critical for evaluating this compound's in vitro release profile in extended-release formulations?

For immediate- and extended-release formulations (e.g., F1–F6 in dissolution studies), use a biphasic dissolution model :

- Immediate layer : Incorporate starch and carboxymethyl cellulose (CMC) to achieve >40% drug release within 30 minutes via matrix erosion .

- Extended layer : Optimize hydroxypropyl methylcellulose (HPMC) viscosity (e.g., K100M) to sustain release over 8–12 hours.

- Analytical validation : Use USP Apparatus II (paddle method) at 50 rpm in pH 6.8 phosphate buffer, sampling at 0.5, 2, 4, 8, and 12 hours. Plot cumulative release curves and apply the Korsmeyer-Peppas model to identify release mechanisms (e.g., Fickian diffusion vs. anomalous transport) .

How should non-inferiority trials for this compound in IBS management account for variability in patient-reported outcomes?

In a double-blind trial comparing tiropramide (100 mg t.i.d.) to octylonium (20 mg t.i.d.), VAS scores for abdominal pain showed comparable reductions (23.5 mm vs. 23.6 mm) . Key methodological considerations:

- Stratified randomization : Balance subgroups (e.g., IBS-D vs. IBS-C) to control for stool consistency variability.

- Mixed-effects models : Adjust for baseline symptom severity and anxiety scores (e.g., Beck Depression Inventory) to isolate treatment effects.

- Endpoint selection : Use composite endpoints (e.g., pain reduction + IBS-QoL improvement) to capture multidimensional efficacy .

What statistical approaches resolve contradictions in this compound's efficacy data across IBS subtypes?

In subgroup analyses, tiropramide showed greater stool consistency improvement in IBS-D vs. IBS-C, likely due to differential receptor expression (e.g., muscarinic vs. opioid pathways) . To address contradictions:

- Meta-regression : Pool data from multiple trials to identify covariates (e.g., baseline pain severity, gender) influencing response.

- Bayesian hierarchical models : Estimate posterior probabilities of efficacy by subtype, incorporating prior data on antispasmodic mechanisms.

- Sensitivity analysis : Exclude outliers (e.g., patients with idiopathic thrombocytopenic purpura) to assess robustness .

What in vitro and in vivo methods are used to elucidate this compound's mechanism of action on gastrointestinal smooth muscle?

- In vitro :

- Isolated tissue assays : Measure contraction inhibition in rat ileum using acetylcholine-induced spasms (EC₅₀ calculation via Schild plot).

- Calcium imaging : Use Fluo-4 AM to quantify intracellular Ca²⁺ flux in smooth muscle cells exposed to tiropramide .

- In vivo :

- Electrophysiology : Record colonic migrating motor complexes (CMMCs) in murine models to assess spasmolytic effects.

- Receptor binding assays : Screen for affinity at muscarinic M3 and opioid δ receptors via radioligand displacement (e.g., [³H]-N-methylscopolamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。